molecular formula C10H16ClN B1374456 2,5-Diethylaniline hydrochloride CAS No. 1354952-16-1

2,5-Diethylaniline hydrochloride

Cat. No.: B1374456
CAS No.: 1354952-16-1
M. Wt: 185.69 g/mol
InChI Key: GAOASLAGBQAOIH-UHFFFAOYSA-N
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Description

2,5-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethylaniline hydrochloride typically involves the alkylation of aniline. One common method is the reaction of aniline with ethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5NH2+2C2H5ClC6H3(C2H5)2NH2+2HClC_6H_5NH_2 + 2C_2H_5Cl \rightarrow C_6H_3(C_2H_5)_2NH_2 + 2HCl C6​H5​NH2​+2C2​H5​Cl→C6​H3​(C2​H5​)2​NH2​+2HCl

The resulting 2,5-Diethylaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound often involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Diethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diethylaniline hydrochloride involves its interaction with various molecular targets. The ethyl groups on the benzene ring influence its reactivity and interaction with enzymes and receptors. The compound can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylaniline: Similar structure but with both ethyl groups on the nitrogen atom.

    N,N-Dimethylaniline: Contains methyl groups instead of ethyl groups.

    2,6-Diethylaniline: Ethyl groups are substituted at the 2 and 6 positions.

Uniqueness

2,5-Diethylaniline hydrochloride is unique due to the specific positioning of the ethyl groups, which affects its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,5-diethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-8-5-6-9(4-2)10(11)7-8;/h5-7H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOASLAGBQAOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-16-1
Record name Benzenamine, 2,5-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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